6,7-Difluoro vs. Alternative Fluorine Scan Analogs: Quantified Impact on Dual Antithrombotic Activity
A comparative fluorine scan on a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives revealed that the 3,4-difluorobenzyl substituted compound (incorporating a 6,7-difluoro-like pattern) was the most potent and balanced dual antithrombotic agent [1]. This compound achieved a Ki(Thr) of 0.33 ± 0.07 μM and an IC50(GP IIb/IIIa) of 1.1 ± 0.6 μM, demonstrating superior potency compared to analogs with 3-fluoro, 4-fluoro, and 3,5-difluorobenzyl substitution patterns [1].
| Evidence Dimension | Dual antithrombotic activity (Thrombin inhibition Ki and GP IIb/IIIa antagonism IC50) |
|---|---|
| Target Compound Data | Ki(Thr) = 0.33 ± 0.07 μM, IC50(GP IIb/IIIa) = 1.1 ± 0.6 μM |
| Comparator Or Baseline | 3-fluorobenzyl, 4-fluorobenzyl, and 3,5-difluorobenzyl substituted analogs (all less potent/balanced) |
| Quantified Difference | The 3,4-difluorobenzyl compound was the most potent among the scanned analogs. |
| Conditions | In vitro enzymatic and receptor binding assays; fluorine scan of benzoxazine derivatives. |
Why This Matters
This demonstrates that the 6,7-difluoro substitution pattern, as part of the 3,4-difluorobenzyl group, yields a quantifiably superior dual antithrombotic profile compared to alternative fluorination patterns, guiding medicinal chemists in selecting the optimal fluorinated benzoxazine building block for this target class.
- [1] I. Ilić et al., Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold, European Journal of Medicinal Chemistry, 2012, 50, 126-134 View Source
